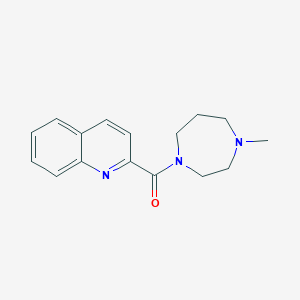![molecular formula C16H13FN2O B7468132 3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as FMQ, and it belongs to the quinazoline family of compounds. FMQ has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of FMQ involves its ability to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. FMQ has been shown to selectively inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. In addition, FMQ has been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FMQ has been shown to have a number of biochemical and physiological effects. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. FMQ has also been shown to have potential as an anti-inflammatory agent, as well as a neuroprotective agent. In addition, FMQ has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase.
実験室実験の利点と制限
The advantages of using FMQ in lab experiments include its ability to selectively inhibit the activity of certain enzymes, as well as its potential as an anticancer, anti-inflammatory, and neuroprotective agent. However, there are also limitations to using FMQ in lab experiments. For example, the synthesis of FMQ can be challenging, and it may not be readily available for use in lab experiments. In addition, FMQ may exhibit cytotoxicity at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of FMQ. One potential direction is the development of more efficient and scalable synthesis methods for FMQ. Another direction is the study of FMQ in animal models to further explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Additionally, the study of FMQ in combination with other drugs or therapies could provide insights into its potential as a synergistic agent. Finally, the study of the structure-activity relationship of FMQ could lead to the development of more potent and selective analogues.
合成法
FMQ has been synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst. Another method involves the reaction of 2-fluorobenzaldehyde with 2-aminobenzamide in the presence of a base. The resulting product is then treated with acetic anhydride to form FMQ. The synthesis of FMQ has also been achieved through the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of a palladium catalyst.
科学的研究の応用
FMQ has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. FMQ has also been studied for its potential to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. Furthermore, FMQ has been shown to have potential as an anti-inflammatory agent, as well as a neuroprotective agent.
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-13-7-3-5-9-15(13)18-16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,1,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEQRYZKITZBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)


![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)

![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)




![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)